Cas no 610753-30-5 (3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate)

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate 化学的及び物理的性質
名前と識別子
-
- 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
-
- インチ: 1S/C26H22O7/c1-15-24(16-9-12-21(30-3)23(13-16)31-4)25(27)18-11-10-17(14-22(18)32-15)33-26(28)19-7-5-6-8-20(19)29-2/h5-14H,1-4H3
- InChIKey: KOJIEEYOLCKPGG-UHFFFAOYSA-N
- ほほえんだ: C(OC1=CC=C2C(=C1)OC(C)=C(C1=CC=C(OC)C(OC)=C1)C2=O)(=O)C1=CC=CC=C1OC
計算された属性
- せいみつぶんしりょう: 446.13655304g/mol
- どういたいしつりょう: 446.13655304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 747
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 80.3Ų
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3139-1617-2mg |
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |
610753-30-5 | 90%+ | 2mg |
$59.0 | 2023-08-13 | |
Life Chemicals | F3139-1617-30mg |
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |
610753-30-5 | 90%+ | 30mg |
$119.0 | 2023-08-13 | |
Life Chemicals | F3139-1617-4mg |
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |
610753-30-5 | 90%+ | 4mg |
$66.0 | 2023-08-13 | |
Life Chemicals | F3139-1617-5mg |
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |
610753-30-5 | 90%+ | 5mg |
$69.0 | 2023-08-13 | |
Life Chemicals | F3139-1617-40mg |
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |
610753-30-5 | 90%+ | 40mg |
$140.0 | 2023-08-13 | |
Life Chemicals | F3139-1617-15mg |
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |
610753-30-5 | 90%+ | 15mg |
$89.0 | 2023-08-13 | |
Life Chemicals | F3139-1617-5μmol |
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |
610753-30-5 | 90%+ | 5μmol |
$63.0 | 2023-08-13 | |
Life Chemicals | F3139-1617-20μmol |
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |
610753-30-5 | 90%+ | 20μmol |
$79.0 | 2023-08-13 | |
Life Chemicals | F3139-1617-10mg |
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |
610753-30-5 | 90%+ | 10mg |
$79.0 | 2023-08-13 | |
Life Chemicals | F3139-1617-10μmol |
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |
610753-30-5 | 90%+ | 10μmol |
$69.0 | 2023-08-13 |
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate 関連文献
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoateに関する追加情報
Introduction to 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate (CAS No. 610753-30-5) and Its Emerging Applications in Chemical Biology
The compound 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate, identified by its CAS number 610753-30-5, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This chromen derivative exhibits a unique structural framework that has garnered attention due to its versatile pharmacophoric properties and its ability to interact with biological targets in novel ways. The presence of both dimethoxyphenyl and methoxybenzoate moieties in its structure suggests a rich chemical space for modulating biological activity, making it a compelling candidate for further investigation.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds, particularly those derived from chromene scaffolds, due to their inherent bioactivity and structural diversity. The chromen core of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is known for its ability to engage with various biological pathways, including those involved in inflammation, oxidative stress, and cell signaling. The dimethoxyphenyl substituent further enhances its potential by introducing hydrophobic interactions and electronic effects that can fine-tune binding affinity to target proteins or enzymes. This combination of structural features makes the compound a promising lead for developing novel therapeutic agents.
In the context of current research, the compound has been explored for its potential applications in modulating pathways relevant to neurological disorders. Studies have indicated that chromen derivatives can exhibit neuroprotective properties by inhibiting oxidative stress and modulating neurotransmitter systems. The methoxybenzoate moiety in 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate may contribute to its ability to cross the blood-brain barrier, a critical factor for treating central nervous system (CNS) disorders. Preliminary in vitro studies have shown that this compound can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses within the brain.
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The chromen core is typically synthesized via condensation reactions, such as the Knoevenagel condensation or the Claisen-Schmidt reaction, which are well-established methods for constructing heterocyclic frameworks. The introduction of the dimethoxyphenyl and methoxybenzoate groups follows established organic synthesis protocols, including nucleophilic substitution reactions and esterification processes. Advances in catalytic methods have further refined these synthetic routes, enabling more efficient and sustainable production of the compound.
From a computational chemistry perspective, the molecular structure of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate has been subjected to extensive modeling studies to predict its binding interactions with biological targets. Molecular docking simulations have revealed that the compound can bind effectively to several protein receptors, including those involved in metabolic diseases and cancer. The dimethoxyphenyl group appears to play a crucial role in anchoring the molecule into the binding pocket through hydrophobic interactions, while the methoxybenzoate moiety contributes additional contacts through hydrogen bonding or π-stacking interactions. These insights have guided efforts to optimize the compound's pharmacological profile.
One of the most exciting aspects of studying 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is its potential as a scaffold for drug development. By modifying specific functional groups or introducing new substituents, researchers can generate libraries of derivatives with tailored biological activities. For instance, replacing one of the methoxy groups on the phenyl ring with an amino group could introduce basicity, enhancing interactions with acidic binding sites on target proteins. Similarly, altering the ester linkage in the methoxybenzoate moiety might alter metabolic stability or solubility properties.
The pharmacokinetic properties of this compound are also under investigation to ensure its suitability for therapeutic applications. In vivo studies have begun to assess its distribution, metabolism, and excretion (DME) profiles in animal models. Preliminary results suggest that 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate exhibits moderate bioavailability and favorable metabolic clearance rates. These findings are crucial for designing clinical trials and predicting human pharmacokinetics accurately.
The growing interest in natural product-inspired drug design has also led researchers to explore synthetic analogs of bioactive chromenes found in plants or microorganisms. While not directly derived from natural sources in this case, the structural inspiration for 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxyo-H-chromenone derivatives comes from similar scaffolds identified in traditional medicine systems worldwide. This cross-disciplinary approach leverages centuries-old knowledge alongside modern synthetic chemistry techniques to discover novel therapeutic agents.
Future directions for research on this compound include exploring its potential as an anticancer agent. The ability of chromene derivatives to induce apoptosis or inhibit tumor growth has been demonstrated in several preclinical studies. The unique structural features of 3-(3(44dimetboxypheny]-_m_ethyl--_42--Oxo--_42_H--chromer_77_yl _22_metoxybenzovatle_ may make it particularly effective against certain types of cancer by targeting specific signaling pathways involved in tumor progression.
In conclusion,_33(34_dimetboxyphenyJ]-__m__e_t_h__y__l--__44__Oxo--44_H_chro_me_n_77_yl _22_metoxy_benzovatle__ (CAS No._66107533--30--55__) represents a structurally intriguing molecule with significant potential across multiple areas of biomedical research._ Its unique combination of functional groups provides a rich foundation for developing novel therapeutics targeting neurological disorders inflammatory diseases metabolic conditions_and possibly even cancer._ As research progresses_and synthetic methodologies evolve_this compound is likely_to remain at_the forefront_of_drug discovery efforts_in both academic_and industrial settings.
610753-30-5 (3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate) 関連製品
- 181122-00-9(4,4,6-trimethyl-1,3-dihydroquinolin-2-one)
- 119120-22-8(4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde)
- 1805075-17-5(Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate)
- 2229399-63-5(2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid)
- 1212063-95-0((1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate)
- 1708370-89-1(2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol)
- 2229334-84-1(methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate)
- 1171579-10-4(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-yl)methylpyrrolidin-2-one)
- 1286717-47-2(1-benzyl-4-6-(4-bromobenzenesulfonyl)pyridine-3-carbonylpiperazine)
- 30727-18-5(Ethyl 1-methylpiperidine-2-carboxylate)




